molecular formula C13H10FNO3 B6368197 3-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1262000-42-9

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368197
CAS RN: 1262000-42-9
M. Wt: 247.22 g/mol
InChI Key: FBZCGRABCFKWLG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, or FMCHP, is a compound that is gaining increasing attention in the scientific research community. It is a small molecule that can be used in a variety of applications, from drug design to biochemical and physiological research.

Scientific Research Applications

FMCHP has a variety of applications in scientific research, including drug design, biochemical and physiological research, and drug delivery. It has been used as a model compound for drug design, as it has similar properties to many drugs. It has also been used in research on biochemical and physiological processes, such as enzyme inhibition and receptor binding. In addition, FMCHP has been used as a drug delivery system, as it can be used to deliver drugs to specific tissues or cells.

Mechanism of Action

The mechanism of action of FMCHP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as phosphodiesterases, which are responsible for the breakdown of nucleotides. In addition, it has been suggested that FMCHP may act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMCHP are not yet fully understood. However, it has been shown to inhibit the enzyme phosphodiesterase, which is responsible for the breakdown of nucleotides. In addition, it has been suggested that FMCHP may act as an agonist of certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

FMCHP has several advantages for lab experiments. It is a small molecule, making it easy to work with and store. In addition, it is relatively inexpensive and can be synthesized in large quantities. However, FMCHP also has some limitations. It is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, it is not very stable and can be easily degraded by light or heat.

Future Directions

The potential applications of FMCHP are vast, and there are many future directions for research. One potential direction is to further explore the mechanism of action of FMCHP, as this is not yet fully understood. In addition, further research could be done on the biochemical and physiological effects of FMCHP, as well as its ability to act as a drug delivery system. Another potential direction is to explore the use of FMCHP in drug design, as it has similar properties to many drugs. Finally, further research could be done on the advantages and limitations of using FMCHP in lab experiments.

Synthesis Methods

FMCHP can be synthesized using a variety of methods, but the most common is the reaction of 4-methoxycarbonylphenyl-2-fluoropyridine with 2-hydroxy-3-methoxybenzaldehyde. This reaction is carried out in an organic solvent, such as ethanol or methanol, and yields the desired product in high yields. Other methods, such as the reaction of 4-methoxycarbonylphenyl-2-fluoropyridine with 2-hydroxy-3-methoxybenzyl alcohol, have also been used to synthesize FMCHP, but with lower yields.

properties

IUPAC Name

methyl 3-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-4-5-9(11(14)7-8)10-3-2-6-15-12(10)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZCGRABCFKWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683074
Record name Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine

CAS RN

1262000-42-9
Record name Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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